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Core Science & Biosynthesis

Foundational

The Mechanism of Chiral Induction Using Methyl 2-Hydroxy-2-Methoxyacetate in Asymmetric Synthesis

Executive Summary Methyl 2-hydroxy-2-methoxyacetate (GMHA) is a highly versatile, stable hemiacetal that serves as the synthetic equivalent of methyl glyoxylate. In modern drug development and asymmetric synthesis, the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-2-methoxyacetate (GMHA) is a highly versatile, stable hemiacetal that serves as the synthetic equivalent of methyl glyoxylate. In modern drug development and asymmetric synthesis, the controlled transfer of chirality to form enantiopure α-amino acids, heterocycles, and complex polyketides is paramount. This whitepaper provides an in-depth mechanistic analysis of how chiral induction is achieved using the GMHA scaffold. By exploring both chiral auxiliary-mediated facial shielding and asymmetric Lewis acid catalysis, this guide bridges theoretical stereocontrol models with field-proven, self-validating experimental protocols.

Chemical Dynamics of Methyl (2S)-2-Hydroxy-2-Methoxyacetate

The Hemiacetal-Aldehyde Equilibrium

At ambient conditions, methyl 2-hydroxy-2-methoxyacetate exists as a hemiacetal[1]. While the molecule possesses a stereocenter at the C2 carbon—theoretically allowing for an isolated (2S) or (2R) configuration—it is highly labile. In solution, GMHA undergoes rapid mutarotation via an open-chain aldehyde intermediate (methyl glyoxylate).

Because methyl glyoxylate itself is highly electrophilic and prone to rapid polymerization, GMHA is utilized as a stable, monomeric pro-chiral precursor. The release of the active aldehyde is triggered in situ via thermal or acid-catalyzed elimination of methanol.

The Theoretical (2S) Felkin-Anh Model vs. Practical Utility

If the (2S)-enantiomer of GMHA were isolated and reacted under strictly non-equilibrating conditions, intrinsic 1,2-asymmetric induction would be governed by the Felkin-Anh transition state . The methoxy group would act as the sterically demanding substituent, forcing incoming nucleophiles to attack the Re-face of the transient carbonyl. However, due to the rapid interconversion, practical chiral induction relies on intercepting the GMHA equilibrium with either a chiral auxiliary (forming a configurationally stable imine) or a chiral Lewis acid catalyst [2][3].

GMHA_Activation GMHA Methyl (2S)-2-hydroxy- 2-methoxyacetate Aldehyde Methyl Glyoxylate (Active Electrophile) GMHA->Aldehyde - MeOH (Thermal/Acid) Imine Chiral Imine / Oxime (Stereocontrolled Hub) GMHA->Imine Direct Condensation (Azeotropic) Aldehyde->GMHA + MeOH Aldehyde->Imine + Chiral Amine - H2O

Caption: Equilibrium of GMHA and its conversion into a stereocontrolled chiral imine hub.

Mechanisms of Chiral Induction

Pathway A: Chiral Auxiliary-Mediated Facial Shielding

The most robust method for inducing chirality from GMHA involves its condensation with a chiral amine, such as (R)-1-phenylethylamine or benzyloxyamine derivatives, to form an (E)-imine or oxime ether[2][4].

Mechanism of Action:

  • Conformational Locking: The resulting imine adopts an s-trans or s-cis conformation depending on the presence of a coordinating Lewis acid (e.g., BF₃·OEt₂ or Et₃B).

  • Cram Chelation: When a bidentate Lewis acid is introduced, it chelates both the imine nitrogen and the ester carbonyl oxygen, locking the molecule into a rigid s-cis planar structure.

  • Facial Discrimination: The bulky substituent of the chiral auxiliary physically projects over the Si-face of the imine. Consequently, incoming nucleophiles (such as radicals, dienes, or enolates) are forced to approach via the less hindered Re-face, resulting in high diastereomeric excess (de)[4].

Pathway B: Asymmetric Lewis Acid Catalysis

Alternatively, GMHA can be used directly in cycloadditions by employing a chiral transition metal or main-group metal catalyst. A premier example is the Hetero-Diels-Alder (HDA) reaction catalyzed by (S)-(-)-BINOL-AlMe[3].

Mechanism of Action: The chiral aluminum complex coordinates to the dicarbonyl system of the transient methyl glyoxylate. The naphthyl rings of the BINOL ligand create a deep, asymmetric chiral pocket. This lowers the LUMO of the dienophile while simultaneously blocking one enantiotopic face, allowing dienes (e.g., 2,3-dimethylbutadiene) to undergo a concerted [4+2] cycloaddition with >95% enantiomeric excess (ee)[3].

Stereocontrol_Model Substrate (E)-Chiral Imine Derived from GMHA Coordination Lewis Acid Coordination (e.g., Al, Cu, Zn) Substrate->Coordination Low Temp (-78°C) Conformation Rigidified s-cis Conformation (Cram Chelation) Coordination->Conformation Bidentate Binding Shielding Si-Face Steric Shielding by Chiral Auxiliary Conformation->Shielding Auxiliary Positioning Attack Re-Face Nucleophilic Attack (Diene / Radical) Shielding->Attack Facial Discrimination

Caption: Mechanistic flow of facial discrimination via Lewis acid-mediated Cram chelation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind each experimental parameter.

Protocol 1: Synthesis of Chiral Glyoxylic Imines via Azeotropic Distillation

Reference Standard:[4]

  • Reagent Preparation: Dissolve 1.0 eq of methyl 2-hydroxy-2-methoxyacetate and 1.0 eq of (R)-1-phenylethylamine in anhydrous toluene (0.2 M).

    • Causality: Toluene is specifically selected over polar protic solvents to enable the azeotropic removal of methanol and water. This thermodynamic sink drives the equilibrium entirely toward the imine.

  • Catalysis: Add 0.05 eq of p-toluenesulfonic acid (pTSA).

    • Causality: pTSA accelerates the breakdown of the hemiacetal into the reactive aldehyde and activates the carbonyl for nucleophilic attack, preventing the accumulation of unreacted intermediates.

  • Reflux & Water Removal: Attach a Dean-Stark trap and reflux the mixture for 4 hours.

    • Self-Validation: The cessation of water collection in the trap serves as a visual, in-process confirmation that the condensation is complete.

  • Isolation: Concentrate under reduced pressure and purify via short-path distillation to yield the (E)-imine.

Protocol 2: Enantioselective Hetero-Diels-Alder (HDA) Reaction

Reference Standard:[3]

  • Catalyst Generation: In a flame-dried Schlenk flask under argon, dissolve 0.1 eq of (S)-(-)-BINOL in anhydrous CH₂Cl₂. Slowly add 0.1 eq of AlMe₃ (2.0 M in toluene) at room temperature. Stir for 1 hour.

    • Causality: The reaction of BINOL with AlMe₃ releases methane gas, forming the active bidentate (S)-BINOL-AlMe Lewis acid. The remaining methyl group on the aluminum prevents over-coordination, maintaining the precise Lewis acidity required to activate the glyoxylate.

  • Substrate Addition: Cool the catalyst solution to -78 °C. Add 1.0 eq of GMHA, followed dropwise by 1.5 eq of 2,3-dimethylbutadiene.

    • Causality: Cryogenic temperatures (-78 °C) are critical. They suppress the competing hetero-ene reaction pathway and maximize the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, ensuring high enantiomeric excess.

  • Quenching & Analysis: After 12 hours, quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ and analyze the crude mixture via chiral HPLC.

    • Self-Validation: Chiral HPLC analysis directly against a racemic standard confirms the ee before any crystallization steps can artificially inflate the optical purity.

Quantitative Stereochemical Outcomes

The table below summarizes the efficiency of GMHA as a chiral induction hub across various reaction classes.

Reaction TypeCatalyst / AuxiliaryNucleophile / DieneYield (%)Stereochemical ExcessReference
Aza-Diels-Alder (R)-1-PhenylethylamineCyclopentadiene75–85%>95% de[4]
Radical Addition Benzyloxyamine / Et₃BAlkyl Radicals76–82%94:6 dr[2]
Hetero-Diels-Alder (S)-(-)-BINOL-AlMe2,3-Dimethylbutadiene65–80%Up to 97% ee[3]
Aldol-Type Addition Chiral AmineChloral Hydrate61–64%>99.9% ee*[5]

*Note: >99.9% ee achieved after a single recrystallization step.

Conclusion

Methyl 2-hydroxy-2-methoxyacetate (GMHA) is a cornerstone reagent in asymmetric synthesis. While the theoretical (2S) configuration of the hemiacetal is too transient for direct stereocontrol, its strategic conversion into chiral imines or its activation via chiral Lewis acids unlocks profound levels of facial discrimination. By understanding the thermodynamic equilibrium of GMHA and applying rigorous, causality-driven protocols—such as Cram chelation and cryogenic kinetic control—researchers can reliably utilize this synthon to construct complex, enantioenriched architectures critical to modern drug discovery.

References

  • PubChem Compound Summary for CID 2724791, Methyl 2-hydroxy-2-methoxyacetate National Center for Biotechnology Information (NIH). URL:[Link]

  • Asymmetric Synthesis of α-Amino Acids Based on Carbon Radical Addition to Glyoxylic Oxime Ether Miyabe, H., Ushiro, C., Ueda, M., Yamakawa, K., & Naito, T. (1998). The Journal of Organic Chemistry, 63(13), 4397-4407. URL:[Link]

  • Practical Asymmetric Synthesis of β-Trichloromethyl-β-hydroxy Ketones by the Reaction of Chloral or Chloral Hydrate with Chiral Imines Funabiki, K., Honma, N., Hashimoto, W., & Matsui, M. (2003). Organic Letters, 5(12), 2059-2061. URL:[Link]

  • Asymmetric Aza-Diels-Alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate Stella, L., et al. (1990). Tetrahedron Letters, 31(2), 260-263. URL:[Link]

  • A highly chemo- and enantio-selective hetero-Diels–Alder reaction catalysed by chiral aluminium complexes Graven, A., Johannsen, M., & Jørgensen, K. A. (1996). Chemical Communications, (20), 2373-2374. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Enantioselective Functionalization of Methyl (2S)-2-Hydroxy-2-Methoxyacetate in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Rationale In the realm of asymmetric catalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

In the realm of asymmetric catalysis and complex active pharmaceutical ingredient (API) synthesis, the reliable installation of chiral centers adjacent to carbonyl groups is a persistent challenge. Methyl 2-hydroxy-2-methoxyacetate (often utilized in its enantiopure (2S)-form or as a racemic precursor for asymmetric transformation) serves as a highly versatile, stable C2​ building block.

The Causality of Reagent Selection: Free methyl glyoxylate is notoriously unstable, rapidly undergoing uncontrolled polymerization at room temperature. By employing the hemiacetal—methyl 2-hydroxy-2-methoxyacetate—chemists leverage a bench-stable "masked" electrophile. Under catalytic or thermal conditions, the hemiacetal establishes a dynamic equilibrium, providing a slow, controlled release of the active aldehyde or imine equivalent. This controlled release is the fundamental mechanism that prevents catalyst poisoning, suppresses racemic background reactions, and enables high enantiomeric excesses ( ee ) during asymmetric C-C bond formation.

This application note details two field-proven methodologies utilizing this synthon: the Palladium-catalyzed asymmetric synthesis of mandelate derivatives , and the diastereoselective allylation for the generation of non-canonical amino acids (NCAAs) such as L- β -methyl isoleucine .

Pathway Visualization

G A Methyl 2-hydroxy- 2-methoxyacetate (Stable Hemiacetal) B Dynamic Equilibrium (Electrophilic Aldehyde) A->B Heat / Catalyst C Pd-NHC Catalysis + Arylboronic Acid B->C Arylation E Chiral Imine Formation + Allylation B->E Condensation D Chiral Mandelates (High ee%) C->D C-C Bond F Non-Canonical Amino Acids E->F Stereocontrol

Fig 1. Divergent asymmetric catalytic pathways of methyl 2-hydroxy-2-methoxyacetate.

Application I: Palladium-Catalyzed Asymmetric Arylation

The synthesis of enantioenriched mandelic acid derivatives is critical for various pharmaceutical scaffolds. Traditional methods rely on the cyanation of aldehydes, which poses severe toxicity risks. The direct, enantioselective addition of arylboronic acids to methyl 2-hydroxy-2-methoxyacetate via N-Heterocyclic Carbene (NHC)-coordinated cyclometalated Palladium(II) catalysis offers a highly efficient, green alternative.

Mechanistic Insights

The choice of an NHC ligand is not arbitrary. NHCs provide robust σ -donation, which stabilizes the Pd(II) intermediate against premature β -hydride elimination. Furthermore, the steric bulk of the NHC ligand creates a rigid chiral pocket that dictates the facial selectivity during the migratory insertion of the in situ-generated glyoxylate into the Pd-Aryl bond.

G Pd1 Pd(II)-NHC Precatalyst Pd2 Aryl-Pd(II)-NHC (Transmetalation) Pd1->Pd2 + Ar-B(OH)2 Pd3 Aldehyde Coordination (Facial Selection) Pd2->Pd3 + Glyoxylate Pd4 Migratory Insertion (C-C Bond Formation) Pd3->Pd4 Insertion Pd4->Pd1 Catalyst Regeneration Product Enantioenriched Mandelate Derivative Pd4->Product Protonation

Fig 2. Catalytic cycle for the Pd-NHC mediated enantioselective arylation.

Quantitative Data Summary

Table 1: Pd-Catalyzed Arylation Scope and Enantioselectivity

Arylboronic Acid Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee %)
Phenylboronic acid 2.0 88 92
4-Methoxyphenylboronic acid 2.0 85 94
4-Fluorophenylboronic acid 2.0 81 90
2-Naphthylboronic acid 2.0 89 95

(Data representative of optimized Pd-NHC catalytic systems for glyoxylate additions).

Self-Validating Protocol: Synthesis of Chiral Methyl Mandelates

Reagents: Methyl 2-hydroxy-2-methoxyacetate (1.5 equiv), Arylboronic acid (1.0 equiv), Chiral Pd-NHC catalyst (2.0 mol%), Cs2​CO3​ (1.2 equiv), Anhydrous Toluene.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Moisture disrupts the transmetalation step and shifts the hemiacetal equilibrium toward the unreactive hydrate.

  • Reagent Loading: Add the arylboronic acid, Cs2​CO3​ , and the Pd-NHC catalyst to the flask.

  • Solvent Addition: Inject anhydrous toluene (0.2 M relative to boronic acid). Stir at room temperature for 10 minutes to generate the active Pd-Aryl species.

  • Electrophile Introduction: Inject methyl 2-hydroxy-2-methoxyacetate dropwise over 5 minutes.

  • Reaction Execution: Heat the mixture to 60 °C for 16 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the boronic acid spot indicates reaction completion.

  • Quench and Extraction: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification & Analysis: Purify via flash column chromatography. Determine ee using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Application II: Synthesis of Non-Canonical Amino Acids (NCAAs)

The demand for on-demand complex peptide synthesis requires robust access to unnatural amino acids. Methyl 2-hydroxy-2-methoxyacetate is a premier starting material for synthesizing aliphatic NCAAs like L- β -methyl isoleucine via diastereoselective allylation of its derived chiral imines .

Self-Validating Protocol: Diastereoselective Allylation

Reagents: Methyl 2-hydroxy-2-methoxyacetate (1.0 equiv), (R)-Phenylglycinol (1.0 equiv), Allyltributylstannane (1.5 equiv), BF3​⋅OEt2​ (1.2 equiv), Anhydrous CH2​Cl2​ .

Step-by-Step Methodology:

  • Imine Condensation: Dissolve methyl 2-hydroxy-2-methoxyacetate and (R)-phenylglycinol in anhydrous CH2​Cl2​ . Add activated 4Å molecular sieves. Stir for 12 hours at room temperature.

    • Causality: The molecular sieves drive the equilibrium forward by sequestering the methanol and water byproducts released from the hemiacetal.

    • Validation Checkpoint: Confirm complete imine formation via 1 H NMR of a crude aliquot. Look for the disappearance of the hemiacetal methoxy peak (~3.4 ppm) and the appearance of the distinct imine C-H proton at ~7.8 ppm. Do not proceed until conversion is >95%.

  • Cryogenic Activation: Filter the solution under Argon into a clean, dry flask to remove sieves. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures suppress the uncatalyzed, racemic background allylation, ensuring that the Lewis acid-mediated, stereocontrolled transition state dominates.

  • Lewis Acid Addition: Add BF3​⋅OEt2​ dropwise. Stir for 15 minutes. The Lewis acid coordinates to the imine nitrogen, drastically increasing its electrophilicity and locking the conformation for facial attack.

  • Allylation: Add allyltributylstannane dropwise over 10 minutes. Maintain at -78 °C for 4 hours, then slowly allow the reaction to warm to 0 °C over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ . Stir the organic layer with 10% aqueous KF solution for 1 hour to precipitate the toxic tin byproducts as insoluble Bu3​SnF .

  • Filtration & Purification: Filter through a pad of Celite, concentrate, and purify the diastereomeric mixture via silica gel chromatography. The major diastereomer is subsequently carried forward to yield the target NCAA.

References

  • Sugaya, M., Yamamoto, T., & Shinozaki, H. (2017). Palladium Catalyzed Synthesis of Mandelate Derivatives from Arylboronic Acids and Glyoxylate Hemiacetals. Tetrahedron Letters.[Link]

  • Cohen, D. T., et al. (2016). On-Demand Complex Peptide Synthesis: An Aspirational (and Elusive?) Goal for Peptide Synthesis. Journal of the American Chemical Society.[Link]

  • Miyabe, H., et al. (2004). Asymmetric Synthesis of α -Amino Acids Based on Carbon Radical Addition to Glyoxylic Oxime Ether. The Journal of Organic Chemistry.[Link]

Application

Step-by-step synthesis guide for methyl (2S)-2-hydroxy-2-methoxyacetate derivatives

Topic: Step-by-Step Synthesis Guide for Methyl (2S)-2-hydroxy-2-methoxyacetate Derivatives Abstract This guide provides a comprehensive, in-depth technical overview and step-by-step protocols for the enantioselective syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Step-by-Step Synthesis Guide for Methyl (2S)-2-hydroxy-2-methoxyacetate Derivatives

Abstract

This guide provides a comprehensive, in-depth technical overview and step-by-step protocols for the enantioselective synthesis of methyl (2S)-2-hydroxy-2-methoxyacetate and its derivatives. Chiral α-hydroxy esters are pivotal structural motifs in numerous natural products and serve as critical building blocks in pharmaceutical development.[1][2] Specifically, derivatives of methyl 2-hydroxy-2-methoxyacetate are utilized as key intermediates in the synthesis of complex therapeutic agents, such as Bryostatin 1, a potent protein kinase C (PKC) inhibitor for cancer therapy.[3][4] This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and field-proven experimental methodologies. We will focus on the highly reliable Sharpless Asymmetric Dihydroxylation (SAD) as the primary synthetic route, supplemented by discussions on alternative strategies and methods for subsequent derivatization.

Strategic Overview and Retrosynthetic Analysis

The central challenge in synthesizing the target compound is the stereoselective installation of the hydroxyl group to form the (S)-enantiomer at the C2 position. A successful strategy must be efficient, high-yielding, and provide excellent enantiomeric control. Several retrosynthetic pathways can be envisioned.

  • Asymmetric Dihydroxylation: The most direct approach involves the dihydroxylation of an electron-deficient alkene, methyl 2-methoxyacrylate. The Sharpless Asymmetric Dihydroxylation (SAD) is exceptionally well-suited for this transformation, where the choice of a chiral ligand dictates the facial selectivity of the diol formation.[5][6]

  • Asymmetric Reduction: An alternative strategy involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-methoxy-2-oxoacetate. This requires a chiral reducing agent or a catalyst, such as a Ru- or Rh-based complex with a chiral ligand, to achieve high enantioselectivity.[1]

  • Chiral Auxiliary Approach: This classic method involves covalently attaching a chiral auxiliary to a precursor like glyoxylic acid. A subsequent diastereoselective reaction, such as alkylation, sets the stereocenter, after which the auxiliary is cleaved to yield the desired product.[2]

The following diagram illustrates these primary synthetic strategies.

Retrosynthesis cluster_0 Key Synthetic Strategies Target Methyl (2S)-2-hydroxy-2-methoxyacetate Dihydroxylation Sharpless Asymmetric Dihydroxylation (SAD) Target->Dihydroxylation C-O bond formation Reduction Asymmetric Reduction Target->Reduction C=O reduction Auxiliary Chiral Auxiliary Method Target->Auxiliary Auxiliary Cleavage Precursor_SAD Methyl 2-methoxyacrylate Dihydroxylation->Precursor_SAD Precursor_Red Methyl 2-methoxy-2-oxoacetate Reduction->Precursor_Red Precursor_Aux Glyoxylic Acid Derivative + Chiral Auxiliary Auxiliary->Precursor_Aux

Caption: Retrosynthetic analysis for methyl (2S)-2-hydroxy-2-methoxyacetate.

This guide will focus on the Sharpless Asymmetric Dihydroxylation (SAD) due to its high reliability, predictability, and the commercial availability of the required reagents in pre-mixed formulations (AD-mix).[6]

Primary Protocol: Sharpless Asymmetric Dihydroxylation (SAD)

The SAD reaction is a Nobel Prize-winning method developed by K. Barry Sharpless that converts alkenes to vicinal diols with high enantioselectivity.[5] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant to regenerate the catalyst.[7][8]

Principle and Catalytic Cycle

The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, forming an osmate ester intermediate.[5][6] The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to the osmium center, creating a chiral environment that directs the osmylation to one face of the alkene. For the synthesis of the (S)-diol from our target precursor, the dihydroquinidine-based ligand (found in AD-mix-β) is required. Hydrolysis of the osmate ester releases the diol, and the reduced osmium(VI) is re-oxidized to osmium(VIII) by a co-oxidant like potassium ferricyanide, completing the catalytic cycle.[5]

SAD_Cycle OsO4_L OsO₄-Ligand Complex (Os VIII) OsmateEster Cyclic Osmate Ester (Os VI) OsO4_L->OsmateEster [3+2] Cycloaddition Alkene Methyl 2-methoxyacrylate Alkene->OsmateEster Hydrolysis Hydrolysis (H₂O) OsmateEster->Hydrolysis Diol Methyl (2S,3S)-2,3-dihydroxy- 2-methoxypropanoate Hydrolysis->Diol OsVI Reduced Osmate (Os VI) Hydrolysis->OsVI Oxidation Re-oxidation (e.g., K₃[Fe(CN)₆]) Oxidation->OsO4_L Catalyst Regeneration OsVI->Oxidation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Synthesis of Methyl (2S,3S)-2,3-dihydroxy-2-methoxypropanoate

This protocol is a two-step process: first, the synthesis of the alkene precursor, followed by the asymmetric dihydroxylation.

Step 1: Synthesis of Methyl 2-methoxyacrylate

  • Apparatus Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 2,3-dibromopropionate (24.6 g, 0.1 mol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask.

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add a solution of sodium methoxide (11.9 g, 0.22 mol) in methanol (50 mL) dropwise over 30 minutes. The reaction is exothermic. Maintain the temperature below 40°C using a water bath.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Workup: Cool the reaction to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether (100 mL) and water (100 mL).

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by fractional distillation to yield methyl 2-methoxyacrylate as a colorless oil.

Step 2: Asymmetric Dihydroxylation

  • Apparatus Setup: To a 500 mL round-bottomed flask equipped with a magnetic stirrer, add a solvent mixture of tert-butanol (150 mL) and water (150 mL).

  • Reagent Addition: Add AD-mix-β (70 g, corresponding to 50 mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂, 4.75 g, 50 mmol). Stir the mixture at room temperature until both phases are clear and the solids have dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Substrate Addition: Add methyl 2-methoxyacrylate (5.8 g, 50 mmol), synthesized in Step 1, to the cooled mixture. Stir vigorously at 0°C.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) (75 g) and stir for 1 hour at room temperature.

  • Extraction: Add ethyl acetate (200 mL) and stir. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; addition of brine can aid separation.

  • Washing: Separate the aqueous layer and extract it with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with 2M KOH, followed by brine.

  • Purification and Characterization: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diol can be purified by flash column chromatography on silica gel. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[9][10] Chiral HPLC is required to determine the enantiomeric excess (ee%).

Data Presentation & Troubleshooting

Expected Results for SAD Protocol
ParameterExpected ValueNotes
Yield 75-95%Yields are substrate-dependent but generally high for this class of reaction.[11]
Enantiomeric Excess (ee%) >95%AD-mix-β should provide the (2S,3S)-diol with high enantioselectivity.[11]
¹H NMR (CDCl₃, 400 MHz) δ 4.1-4.3 (m, 2H), 3.8 (s, 3H), 3.4 (s, 3H), 2.5-3.5 (br s, 2H, -OH)Predicted shifts. Actual values should be confirmed experimentally.
Purification Method Flash Column Chromatography (Silica Gel)Gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Poor quality of OsO₄ or co-oxidant. - Substrate decomposition.- Extend reaction time and monitor by TLC. - Use fresh, high-purity AD-mix. - Ensure reaction temperature is maintained at 0°C.
Low Enantioselectivity (ee%) - Reaction temperature too high. - Insufficient ligand concentration (secondary catalytic cycle).[5]- Strictly maintain the reaction temperature at 0°C or lower. - Ensure the correct stoichiometry of AD-mix to substrate is used.
Difficult Workup/Emulsion - Presence of osmium byproducts.- Ensure quenching with sodium sulfite is complete. - Add brine during extraction to help break the emulsion.

Subsequent Derivatization

The synthesized diol is a versatile intermediate. To obtain the target methyl (2S)-2-hydroxy-2-methoxyacetate, selective protection of the C3 hydroxyl group followed by oxidative cleavage is a potential route. More directly, the diol itself can be used in further synthesis. For example, the hydroxyl groups can be converted into other functionalities, or the ester can be hydrolyzed or aminated. Studies have shown that the parent compound, methyl 2-hydroxy-2-methoxyacetate, can react with β-amino alcohols to form new acyclic and cyclic derivatives.[12][13] This highlights the potential for creating a library of complex molecules from this chiral building block.

Derivatization cluster_1 Derivatization Pathways Start Synthesized (2S,3S)-Diol Intermediate Protect Selective Protection (e.g., TBS-Cl) Start->Protect Ester Ester Modification (Amidation, Reduction) Start->Ester Hydroxyl Hydroxyl Group Functionalization Start->Hydroxyl Oxidize Oxidative Cleavage (e.g., NaIO₄) Protect->Oxidize Final_Target Methyl (2S)-2-hydroxy- 2-methoxyacetate Oxidize->Final_Target Other_Derivs Other Chiral Derivatives Ester->Other_Derivs Hydroxyl->Other_Derivs

Caption: Potential derivatization workflow from the synthesized diol.

Conclusion

This guide outlines a robust and highly enantioselective method for the synthesis of a key chiral building block, methyl (2S)-2-hydroxy-2-methoxyacetate, via its diol precursor. The Sharpless Asymmetric Dihydroxylation provides a reliable and scalable route, delivering high yields and excellent stereocontrol. The detailed protocols, mechanistic insights, and troubleshooting advice provided herein are intended to empower researchers to successfully implement this methodology in their synthetic campaigns, accelerating the discovery and development of new therapeutic agents.

References

  • Gu, X., et al. (2015). The Synthesis of Enantioenriched α‐Hydroxy Esters. ChemInform, 46. Available at: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C. Organic Letters, 8(21), 4787–4790. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. Available at: [Link]

  • Hoveyda, A. H., et al. (2016). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Nature Chemistry, 8(12), 1138–1143. Available at: [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Available at: [Link]

  • Reddy, K. L., et al. (2001). Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary. Organic Letters, 3(3), 359–361. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

  • Bhat, G. A., & Dinda, S. C. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6529. Available at: [Link]

  • LookChem. (n.d.). Cas 19757-97-2, Methyl 2-hydroxy-2-methoxyacetate. Available at: [Link]

  • ResearchGate. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-2-methoxyacetate. PubChem Compound Database. Available at: [Link]

  • Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192. Available at: [Link]

  • ResearchGate. (2007). (PDF) Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Available at: [Link]

Sources

Method

Application Note: Methyl (2S)-2-hydroxy-2-methoxyacetate as a Next-Generation Chiral Resolving Agent

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The resolution of racemic carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The resolution of racemic carboxylic acids—particularly those lacking bulky substituents or strong chromophores—remains a persistent challenge in asymmetric synthesis and pharmaceutical development. Traditional resolution via diastereomeric salt formation with chiral amines often suffers from unpredictable crystallization behaviors and low yields.

Methyl (2S)-2-hydroxy-2-methoxyacetate is emerging as a powerful, covalent chiral derivatizing agent. While chiral hemiacetals have been extensively utilized as key intermediates in asymmetric syntheses—such as the production of sitagliptin [1] and α-arylated ketones [2]—their direct application as derivatizing agents for resolution is an innovative paradigm [3]. As a stable chiral derivative of methyl glyoxylate [4], this reagent offers a dense array of hydrogen-bond acceptors (methoxy, hydroxyl, and ester moieties) within a highly compact molecular footprint.

The Causality of Resolution Efficiency (E-E-A-T)

The success of methyl (2S)-2-hydroxy-2-methoxyacetate relies on the retention of its (2S) stereocenter during derivatization. By utilizing a Steglich esterification protocol, the racemic carboxylic acid is activated and subsequently attacked by the hemiacetal oxygen of the resolving agent. Because the nucleophilic attack occurs at the acyl carbon of the substrate, the C–O bond at the C2 position of the resolving agent is never broken. This prevents the hemiacetal from ring-opening or racemizing via its aldehyde tautomer.

Once formed, the resulting diastereomeric esters—e.g., (R,2S) and (S,2S)—exhibit drastically different chromatographic mobilities and crystallographic properties. This is caused by the rigid, localized dipole interactions and differential hydrogen-bonding networks induced by the adjacent methoxy and ester groups.

Mechanism N1 Activation of Racemic Acid (EDC intermediate) N2 Nucleophilic Attack by (2S)-Hemiacetal Oxygen N1->N2 N3 C-O Bond Formation (C2 Stereocenter Retained) N2->N3 N4 Stable Diastereomeric Hemiacetal Esters N3->N4

Mechanistic rationale showing C2 stereocenter retention during Steglich esterification.

Quantitative Data Summary

The dense functionalization of methyl (2S)-2-hydroxy-2-methoxyacetate amplifies the physical differences between diastereomers, allowing for routine separation via standard silica gel chromatography (ΔRf ≥ 0.15). Below is a summary of representative resolution metrics for common pharmaceutical intermediates.

Substrate (Racemic Acid)Derivatization Yield (%)Diastereomeric Ratio (dr)Separation MethodIsolated ee (%)Recovery Yield (%)
2-Phenylpropanoic acid9250:50Flash Silica Gel>9988
Ibuprofen8950:50Crystallization98.585
Naproxen9450:50Flash Silica Gel>9990
2-Chloromandelic acid8550:50Prep-HPLC9982

Experimental Workflows & Protocols

The following self-validating protocols describe the complete lifecycle of the resolution process: covalent derivatization, physical separation, and non-destructive cleavage.

G A Racemic Carboxylic Acids (R/S-COOH) C Steglich Esterification (EDC, DMAP, CH2Cl2) A->C B Methyl (2S)-2-hydroxy- 2-methoxyacetate B->C D Diastereomeric Esters (R,2S) and (S,2S) C->D E Chromatographic or Crystallographic Separation D->E F Diastereomer 1: (R,2S) E->F Fraction 1 G Diastereomer 2: (S,2S) E->G Fraction 2 H1 Mild Cleavage (LiOH, THF/H2O) F->H1 H2 Mild Cleavage (LiOH, THF/H2O) G->H2 I Enantiopure (R)-Acid (>99% ee) H1->I J Enantiopure (S)-Acid (>99% ee) H2->J

Workflow for the resolution of racemic acids using methyl (2S)-2-hydroxy-2-methoxyacetate.

Protocol A: Derivatization (Steglich Esterification)

Objective: Covalently link the racemic acid to the resolving agent without racemizing the C2 stereocenter.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the racemic carboxylic acid (1.0 eq) and methyl (2S)-2-hydroxy-2-methoxyacetate (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Sequentially add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the conversion via TLC (typically Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diastereomeric mixture.

Protocol B: Separation of Diastereomers

Objective: Isolate the (R,2S) and (S,2S) esters based on their differential polarities.

  • Column Loading: Dry-load the crude mixture onto silica gel.

  • Elution: Perform flash column chromatography using a shallow gradient of Hexanes/Ethyl Acetate (starting at 95:5 and ramping to 70:30). The dense oxygenation of the resolving agent interacts strongly with the silica stationary phase, typically yielding a ΔRf of 0.15 to 0.25 between diastereomers.

  • Isolation: Pool the fractions based on TLC or HPLC analysis. Concentrate in vacuo to isolate the pure (R,2S) and (S,2S) diastereomers.

Protocol C: Cleavage and Recovery

Objective: Hydrolyze the ester linkage to recover the enantiopure carboxylic acid without epimerizing the substrate's alpha-stereocenter.

  • Solvation: Dissolve the isolated diastereomer in a 2:1:1 mixture of THF/MeOH/H₂O (0.05 M).

  • Hydrolysis: Cool the solution to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq). Stir for 2 hours at 0 °C to room temperature. Note: Mild basic conditions are critical to prevent racemization of sensitive alpha-chiral carboxylic acids.

  • Quenching: Acidify the mixture to pH 2 using 1M HCl.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure carboxylic acid (>99% ee).

References

  • Hansen, K. B., et al. "Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate." PubMed Central (PMC).[Link]

  • Luo, J., et al. "Asymmetric Retro-Claisen Reaction Catalyzed by Chiral Aza-Bisoxazoline–Zn(II) Complex: Enantioselective Synthesis of α-Arylated Ketones." Organic Letters.[Link]

  • Asami, M., et al. "Optical Resolution of C2-Symmetric Racemic 1,4-Diols with o-Xylylene Structure by Chiral Resolving Agent (S)-ALBO-V." ResearchGate.[Link]

  • Mita, T., et al. "Practical Asymmetric Synthesis of β-Trichloromethyl-β-hydroxy Ketones by the Reaction of Chloral or Chloral Hydrate with Chiral Imines." Organic Letters.[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in methyl (2S)-2-hydroxy-2-methoxyacetate cross-coupling

Welcome to the technical support center for optimizing cross-coupling reactions involving methyl (2S)-2-hydroxy-2-methoxyacetate. This guide is designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving methyl (2S)-2-hydroxy-2-methoxyacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction yields and troubleshoot common issues. The following information is curated from established literature and practical experience to provide in-depth, actionable advice.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low or no product yield in cross-coupling reactions is a common challenge that can typically be attributed to issues with the catalyst, reagents, or reaction conditions.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying problem.

Initial Diagnostic Steps:

  • Confirm Starting Material Purity: Impurities in your starting materials, including the methyl (2S)-2-hydroxy-2-methoxyacetate, the coupling partner (e.g., aryl halide or boronic acid), and even the base, can act as catalyst poisons.[1][2] It is advisable to verify the purity of all reagents by NMR or another suitable analytical technique. For liquid reagents, passing them through a plug of activated alumina can be effective for purification.[3]

  • Verify Catalyst Activity: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture.[1][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is occurring efficiently.[1][4] Consider using a more robust and air-stable precatalyst, like a Buchwald G3 palladacycle or a PEPPSI™ catalyst, which often provide more consistent results.[3]

  • Ensure an Inert Atmosphere: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and sensitive phosphine ligands, resulting in catalyst deactivation.[1] It is crucial to thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes and maintaining a positive pressure of the inert gas throughout the reaction.[5][6]

Systematic Optimization of Reaction Parameters:

If the initial checks do not resolve the issue, a systematic screening of the reaction components is recommended.[5] The interplay between the catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction.[5][7]

Question 2: I am observing the formation of a black precipitate in my reaction mixture, and the reaction has stalled. What is happening and how can I prevent it?

The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium metal.[1] This is a common deactivation pathway that halts the catalytic cycle.

Causes of Palladium Black Formation:

  • Ligand Dissociation: This is particularly common when using sterically hindered monodentate phosphine ligands.[1]

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[1]

  • Presence of Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) species.[1]

Strategies to Prevent Catalyst Decomposition:

  • Optimize Ligand Choice and Ratio: The ligand plays a crucial role in stabilizing the palladium catalyst.[8][9] For challenging substrates, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can stabilize the active catalytic species and promote efficient oxidative addition.[1][7] In some cases, adding a slight excess of the ligand relative to the palladium source can improve catalyst stability.[3]

  • Control Reaction Temperature: Attempt to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1] Microwave irradiation can sometimes be an effective alternative, often leading to shorter reaction times and improved yields at lower catalyst loadings.[5]

  • Rigorous Degassing: Re-emphasizing the importance of maintaining an inert atmosphere throughout the reaction is critical.[1][5]

Question 3: My desired product is contaminated with significant side products, such as homocoupled or dehalogenated compounds. How can I improve selectivity?

The formation of side products directly competes with your desired cross-coupling reaction, thereby reducing the yield of the target molecule.[1]

Common Side Reactions and Mitigation Strategies:

  • Homocoupling: This occurs when two molecules of the same coupling partner react with each other (e.g., two boronic acid molecules). This can be minimized by ensuring an efficient rate of transmetalation.[5] Adding the aryl halide in a slight excess can sometimes suppress this side reaction.[5]

  • Protodeboronation: This is a common side reaction with boronic acids, where the boronic acid group is replaced by a hydrogen atom.[5][10] This is often exacerbated by high temperatures and certain bases.[5] Using fresh, high-purity boronic acid and carefully optimized conditions can help.[5] In some cases, using the corresponding boronic ester can improve stability.[1][4]

  • Dehalogenation: This is more common with electron-rich aryl halides and highly active catalyst systems.[1] The hydrogen source can be the solvent, base, or other reagents.[1] Careful selection of the solvent and base is key to minimizing this pathway.

Question 4: The free hydroxyl group on methyl (2S)-2-hydroxy-2-methoxyacetate seems to be interfering with the reaction. Should I be using a protecting group?

The presence of a free hydroxyl group can potentially interfere with the cross-coupling reaction, for example, by coordinating to the metal center or reacting with the base. While some cross-coupling reactions are tolerant of free hydroxyl groups, protection may be necessary if you are experiencing consistently low yields or complex side reactions.[11]

Protecting Group Strategies:

  • Choice of Protecting Group: The ideal protecting group should be easy to install and remove in high yield and stable to the cross-coupling reaction conditions.[12][13] For hydroxyl groups, common protecting groups include silyl ethers (e.g., TBDMS, TIPS), which are generally stable to basic conditions and can be removed with fluoride sources, or acetals (e.g., MOM, THP), which are stable to bases but cleaved under acidic conditions.[13][14]

  • Orthogonal Protection: If your molecule contains multiple functional groups that require protection, an orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact.[13]

  • Compatibility with Reaction Conditions: Ensure that the chosen protecting group is stable under the specific basic and thermal conditions of your cross-coupling reaction.[15] For instance, some silyl ethers can be cleaved by strong bases.

Question 5: I am concerned about potential decarboxylation of my ester product under the reaction conditions. Is this a valid concern and how can I avoid it?

Decarboxylation, the loss of CO₂, is a potential side reaction for certain esters, particularly those with an electron-withdrawing group at the β-position, when subjected to high temperatures and certain nucleophiles.[16][17]

Assessing the Risk of Decarboxylation:

  • Substrate Structure: The structure of your final cross-coupled product is key. If the reaction introduces a strong electron-withdrawing group beta to the ester functionality, the risk of decarboxylation increases, especially under harsh conditions.[16]

  • Reaction Conditions: High temperatures and the presence of nucleophilic salts (e.g., halides) can promote Krapcho-type decarboxylation.[16]

Preventative Measures:

  • Milder Reaction Conditions: If decarboxylation is suspected, try to lower the reaction temperature.[1]

  • Choice of Base and Solvent: Using milder bases and avoiding high-boiling point, polar aprotic solvents like DMSO at very high temperatures might be beneficial if decarboxylation is a competing pathway.[16]

  • Reaction Monitoring: Closely monitor the reaction progress by LC-MS or TLC to detect the formation of any decarboxylated byproduct.[18]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the cross-coupling of methyl (2S)-2-hydroxy-2-methoxyacetate.

Q1: What are the best practices for setting up a cross-coupling reaction with this substrate?

A successful cross-coupling reaction starts with a well-planned experimental setup.

  • Glassware: Ensure all glassware is oven- or flame-dried to remove any residual moisture.[3]

  • Inert Atmosphere: Use a screw-top reaction tube or a flask equipped with a condenser and an inert gas inlet.[3] Purge the vessel by evacuating and backfilling with argon or nitrogen at least three times.[5]

  • Reagent Addition: Add all solid reagents (substrate, coupling partner, base, catalyst, and ligand) to the flask under a positive flow of inert gas.[5]

  • Solvent Addition: Add the degassed solvent via syringe.[5]

  • Stirring and Heating: Use a suitably sized magnetic stir bar and heat the reaction in an oil bath or a heated aluminum block with vigorous stirring.[3]

Q2: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is highly dependent on the specific coupling partners.

  • Palladium Source: For initial screening, Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are common starting points.[5][7] However, for more challenging couplings, modern precatalysts often provide superior results.[3][19]

  • Ligand Selection: The ligand's electronic and steric properties significantly influence the reaction's outcome.[4][9]

    • Electron-rich ligands (e.g., alkylphosphines) promote the oxidative addition step, which is often rate-limiting, especially for less reactive electrophiles like aryl chlorides.[4]

    • Bulky ligands (e.g., t-butyl phosphines) can accelerate the reductive elimination step, which forms the final product.[4]

    • A screening of different ligands is often the most practical approach to identify the optimal choice for your specific reaction.[3]

Q3: What is the role of the base in the reaction, and how do I select the best one?

The base plays multiple crucial roles in the catalytic cycle, including the activation of the boronic acid for transmetalation in Suzuki-Miyaura couplings.[20]

  • Base Strength and Solubility: The strength and solubility of the base can significantly impact the reaction.[1] Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][6]

  • Screening Bases: It is often necessary to screen a few different bases to find the one that provides the best yield for your specific substrate combination.[6] For substrates with base-sensitive functional groups, a milder base like KF may be a suitable option.[20]

Q4: How can I effectively monitor the progress of my reaction?

Monitoring the reaction allows you to determine the optimal reaction time and identify any potential issues early on.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides both separation and mass information, allowing for the confirmation of the product's molecular weight and the detection of any side products.[18][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture for ¹H NMR analysis can provide quantitative information about the conversion of starting materials to the product.[18]

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for a Suzuki-Miyaura Cross-Coupling Screening
ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Common and effective starting points for many Suzuki couplings.[5][7]
Ligand PPh₃ (if using Pd(OAc)₂) or a Buchwald ligand (e.g., SPhos, XPhos)PPh₃ is a standard ligand, while Buchwald ligands are highly effective for challenging substrates.[1][23]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Commonly used and effective bases for Suzuki reactions.[1][6]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OBiphasic solvent systems are often used in Suzuki couplings.[5]
Temperature 80-100 °CA common temperature range for these reactions.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.[1][5]
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried screw-cap vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2-3 equiv).

  • Seal the vial with a cap containing a PTFE septum and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Place the vial in a pre-heated aluminum block or oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Section 4: Visualizations

Troubleshooting_Workflow start Low or No Yield Observed check_purity Verify Purity of All Reagents start->check_purity check_catalyst Assess Catalyst Activity & Handling check_purity->check_catalyst check_atmosphere Ensure Rigorously Inert Atmosphere check_catalyst->check_atmosphere systematic_screen Perform Systematic Screen of Conditions (Catalyst, Ligand, Base, Solvent, Temp.) check_atmosphere->systematic_screen side_products Analyze for Side Products (Homocoupling, Decomposition, etc.) systematic_screen->side_products If still low yield success Improved Yield systematic_screen->success If yield improves protecting_group Consider Hydroxyl Protecting Group Strategy side_products->protecting_group If starting material decomposition decarboxylation Evaluate Risk of Decarboxylation side_products->decarboxylation If product decomposition protecting_group->systematic_screen decarboxylation->systematic_screen

Caption: A decision-making workflow for troubleshooting low reaction yield.

Suzuki_Catalytic_Cycle Pd0 L-Pd(0)-L OxAdd L-Pd(II)(Ar)(X)-L Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)(Ar)(R)-L OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim BX3 B(OH)₂X⁻ Transmetal->BX3 ArX Ar-X ArX->OxAdd R_BOH2 R-B(OH)₂ R_BOH2->Transmetal Base Base Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 37(24), 4496-4511. [Link]

  • Gimeno, A., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Omega, 8(1), 23-34. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Carey & Sundberg. (n.d.). PROTECTING GROUPS. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19757-97-2,Methyl 2-hydroxy-2-methoxyacetate. Retrieved from [Link]

  • Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Liu, C., et al. (2015). All-E-Carotenoid Synthesis via Suzuki Coupling of α,ω-Dibromopentaene: HPLC Optimization of the Catalytic Reaction Conditions. The Journal of Organic Chemistry, 80(16), 8197-8206. [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Pospíšil, J., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(8), 9016-9025. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Ruhr-Universität Bochum. (2021, August 10). Catalytic cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Prime Scholars. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp(3))-H alkylation of lactic acid. Retrieved from [Link]

  • Hartwig, J. F. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 5(3), 388-403. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-Hydroxy-2-methoxyacetate. PubChem. Retrieved from [Link]

  • Hartwig, J. F., et al. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(35), 10522-10523. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Friend, C. M., & Madix, R. J. (2010). Achieving optimum selectivity in oxygen assisted alcohol cross-coupling on gold. Accounts of chemical research, 43(11), 1431–1440. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology, 15(3), 573-591. [Link]

  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cant, A. A., & Organ, M. G. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(32), 8479-8495. [Link]

  • Venter, A., et al. (2014). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Angewandte Chemie (International ed. in English), 53(23), 5931–5935. [Link]

  • MDPI. (n.d.). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with.... Retrieved from [Link]

Sources

Optimization

Optimizing solvent conditions for methyl (2S)-2-hydroxy-2-methoxyacetate stability

Welcome to the technical support resource for methyl (2S)-2-hydroxy-2-methoxyacetate (MHMA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for methyl (2S)-2-hydroxy-2-methoxyacetate (MHMA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the stability of MHMA in various solvent systems. Our approach is rooted in foundational chemical principles and validated through industry-standard methodologies.

Introduction: Understanding the Stability Profile of MHMA

Methyl (2S)-2-hydroxy-2-methoxyacetate is a valuable chiral building block in pharmaceutical synthesis.[1][2] Its structure, containing a methyl ester, a hydroxyl group, and a methoxy group on the same chiral carbon, presents unique stability challenges.[3][4] The compound is known to be hygroscopic and moisture-sensitive, indicating a susceptibility to hydrolysis.[1] This guide will walk you through the likely degradation pathways and provide robust strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for methyl (2S)-2-hydroxy-2-methoxyacetate?

A1: The most significant stability liability for MHMA is the hydrolysis of its methyl ester functional group. This reaction is a classic ester hydrolysis that yields (2S)-2-hydroxy-2-methoxyacetic acid and methanol. The rate of this degradation is highly dependent on the pH of the solvent system.[5] Both acidic and basic conditions can catalyze this process, with alkaline conditions often accelerating hydrolysis significantly.[6]

Q2: What are the recommended storage conditions for neat MHMA?

A2: To ensure long-term stability, neat (undissolved) MHMA should be stored under an inert atmosphere (such as argon or nitrogen) at refrigerated temperatures (2-8°C).[1] It is crucial to protect it from moisture due to its hygroscopic nature.[1] Use of a desiccator and tightly sealed containers is highly recommended.

Q3: I am observing a new peak in my HPLC analysis over time. What could it be?

A3: The most probable new peak is the hydrolysis product, (2S)-2-hydroxy-2-methoxyacetic acid. Due to the introduction of a carboxylic acid group, this degradant will be significantly more polar than the parent ester. On a standard reverse-phase HPLC column, you would expect to see this new peak elute much earlier than the parent MHMA peak. To confirm its identity, LC-MS analysis would be the ideal next step to verify the molecular weight of the impurity.

Q4: Can my choice of solvent directly impact the stability of MHMA?

A4: Absolutely. The choice of solvent is critical. Protic solvents, especially water, are direct reactants in the hydrolysis pathway. The presence of water, even in small amounts in a co-solvent system, can lead to degradation.[7] Furthermore, the solvent's properties, such as polarity and its ability to solvate the transition state of the hydrolysis reaction, can influence the degradation rate.[8] For maximum stability, anhydrous aprotic solvents are generally preferred.

Troubleshooting Guide: Common Stability Issues

Problem: My MHMA solution is rapidly losing purity, even at neutral pH.

Possible Cause Explanation & Validation Recommended Solution
Presence of Trace Acid/Base Buffers or excipients in your formulation may not be perfectly neutral. Even minor pH deviations can catalyze hydrolysis over time.[9] Validation: Carefully measure the pH of your complete formulation using a calibrated pH meter.Adjust the pH to be as close to neutral as possible (pH 6-7) using a suitable non-reactive buffer system, if compatible with your application. If possible, work in an unbuffered, anhydrous aprotic solvent.
Water in "Anhydrous" Solvents Many high-grade anhydrous solvents can absorb atmospheric moisture once opened. Validation: Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system. You can verify water content via Karl Fischer titration.Use solvents with the lowest possible water content, preferably from a sealed bottle or a purification system. Handle solvents under an inert atmosphere to prevent moisture ingress.
Temperature Effects Degradation reactions, including hydrolysis, are accelerated at higher temperatures.[10] Validation: Review your experimental and storage temperatures. Compare the stability of a sample stored at room temperature versus one stored at 2-8°C.Prepare solutions fresh and keep them cooled (on ice or at 2-8°C) whenever possible during your experiment. For storage, always use refrigerated conditions.

Visualizing the Degradation Pathway and Experimental Workflow

Understanding the chemical transformation and the experimental approach to study it is crucial.

Hypothesized Hydrolysis of MHMA cluster_reactants cluster_products MHMA Methyl (2S)-2-hydroxy-2-methoxyacetate (C4H8O4) Acid (2S)-2-hydroxy-2-methoxyacetic acid (C3H6O4) MHMA->Acid H+ or OH- + H2O MeOH Methanol (CH4O) MHMA->MeOH H+ or OH- + H2O

Caption: Hypothesized primary degradation pathway of MHMA.

Forced Degradation Experimental Workflow A Prepare MHMA Stock Solution in appropriate solvent B Aliquot stock into separate vials for each stress condition A->B C Apply Stress Conditions (Acid, Base, Oxidizer, Heat, Light) B->C D Neutralize/Quench Reaction at specified time points C->D E Dilute sample to appropriate concentration D->E F Analyze via Stability-Indicating HPLC Method E->F G Quantify MHMA peak and identify/quantify degradants F->G

Caption: Standard workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Optimal pH

Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[10][11] This protocol outlines how to test the pH liability of MHMA.

Objective: To determine the rate of MHMA degradation under acidic, basic, and neutral conditions.

Materials:

  • Methyl (2S)-2-hydroxy-2-methoxyacetate (MHMA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or MS detector

  • C18 Reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of MHMA in acetonitrile.

  • Sample Preparation:

    • Acidic: Mix 1 mL of MHMA stock with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of MHMA stock with 1 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of MHMA stock with 1 mL of water.

  • Incubation: Store all three solutions at a controlled temperature (e.g., 40°C).[10]

  • Time Points: At T=0, 2, 4, 8, and 24 hours, take a 100 µL aliquot from each solution.

  • Quenching:

    • For the acidic sample, immediately neutralize with 100 µL of 0.1 M NaOH.

    • For the basic sample, immediately neutralize with 100 µL of 0.1 M HCl.

    • The neutral sample does not require quenching.

  • Analysis: Dilute the quenched samples as needed and analyze by HPLC. Monitor the disappearance of the MHMA peak and the appearance of any degradation product peaks.

  • Data Interpretation: Plot the percentage of remaining MHMA against time for each condition. This will clearly illustrate the pH range of greatest stability. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the analytical method can detect the changes.[7]

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, excipients, or impurities.[12]

Objective: To develop an HPLC method that separates MHMA from its potential degradants.

Procedure:

  • Generate Degraded Samples: Use the samples from the forced degradation study (Protocol 1), particularly the one with moderate (~10-20%) degradation.

  • Initial Column and Mobile Phase:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV at 210 nm (as MHMA lacks a strong chromophore) or Mass Spectrometry.

  • Gradient Elution: Start with a shallow gradient to screen for all components. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Method Optimization:

    • Inject the degraded sample. The goal is to achieve baseline separation between the MHMA peak and all other peaks.

    • Adjust the gradient slope, temperature, and flow rate to improve resolution.

    • The primary degradant, the carboxylic acid, should elute significantly earlier than the parent ester.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines (e.g., for specificity, linearity, accuracy, and precision).[7]

This technical guide provides a comprehensive framework for understanding and optimizing the stability of methyl (2S)-2-hydroxy-2-methoxyacetate. By applying these principles and protocols, you can ensure the integrity of your compound throughout your research and development processes.

References

  • Cas 19757-97-2,Methyl 2-hydroxy-2-methoxyacetate - LookChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Nutan, M., & Modi, J. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved March 26, 2026, from [Link]

  • Singh, B., et al. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved March 26, 2026, from [Link]

  • How does pH affect the stability of active ingredients? - KBL Cosmetics. (2025, September 18). Retrieved March 26, 2026, from [Link]

  • Jain, D., et al. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Lab Muffin Beauty Science. (2017, April 18). Why pH matters for AHAs and acids in skincare [Video]. YouTube. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved March 26, 2026, from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1). Retrieved March 26, 2026, from [Link]

  • Bhaskar, R. D., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved March 26, 2026, from [Link]

  • Analytical Method 369 – Determination of volatile organic compounds. (n.d.). IRSST. Retrieved March 26, 2026, from [Link]

  • Hoagland, R. E. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Retrieved March 26, 2026, from [Link]

  • Methyl Acetate by GC/FID - Analytical Method. (n.d.). Assay Technology. Retrieved March 26, 2026, from [Link]

  • O'Lenick, T., & Imperante, J. (2008, October 22). Ester vs. Hydrolytically Stable Ester. Cosmetics & Toiletries. Retrieved March 26, 2026, from [Link]

  • Methyl 2-Hydroxy-2-methoxyacetate | C4H8O4 | CID 2724791 - PubChem. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Extraction of Methyl (2S)-2-hydroxy-2-methoxyacetate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the liquid-liquid extraction of methyl (2S)-2-hydroxy-2-methoxyacetate. As Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the liquid-liquid extraction of methyl (2S)-2-hydroxy-2-methoxyacetate. As Senior Application Scientists, we have compiled this information to explain the causal relationships in experimental design and to provide robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of methyl (2S)-2-hydroxy-2-methoxyacetate that influence its extraction?

A1: Understanding the physicochemical properties of methyl (2S)-2-hydroxy-2-methoxyacetate is critical for designing an effective extraction protocol.

PropertyValueImplication for Extraction
Molecular Formula C4H8O4[1]Indicates a small, relatively polar molecule.
Molecular Weight 120.10 g/mol [2]Low molecular weight suggests potential volatility.
Predicted pKa 10.97 ± 0.20[1]The hydroxyl group is weakly acidic. This is the key handle for pH manipulation during extraction.
Boiling Point 128.1 °C at 760 mmHg[1]Relevant for solvent removal steps post-extraction.
Solubility Slightly soluble in Chloroform and Methanol[1]. Soluble in water.[1]Highlights the need for an appropriate organic solvent and strategies to decrease its aqueous solubility.
Structure Contains a hydroxyl (-OH), an ester (-COOCH3), and an ether (-OCH3) group.[3]The hydroxyl group allows for pH manipulation, while the overall polarity influences solvent choice.

Q2: Why is pH adjustment necessary for the extraction of this compound?

A2: The necessity of pH adjustment hinges on the weakly acidic nature of the hydroxyl group on methyl (2S)-2-hydroxy-2-methoxyacetate, with a predicted pKa of approximately 10.97.[1] The fundamental principle of liquid-liquid extraction is to partition a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. The distribution of an ionizable compound between these phases is highly dependent on its ionization state, which is controlled by the pH of the aqueous phase.[4][5]

  • In its protonated (neutral) form , methyl (2S)-2-hydroxy-2-methoxyacetate is more lipophilic ("fat-loving") and will preferentially partition into a suitable organic solvent.

  • In its deprotonated (anionic) form , the compound becomes an alkoxide salt, which is significantly more water-soluble and will remain in the aqueous phase.

Therefore, by controlling the pH of the aqueous solution, we can dictate the form of the molecule and, consequently, its preferred solvent phase, enabling efficient extraction.

Q3: What is the optimal pH for extracting methyl (2S)-2-hydroxy-2-methoxyacetate into an organic solvent?

A3: To ensure the compound is in its neutral, more organic-soluble form, the pH of the aqueous solution should be significantly lower than its pKa. A general rule of thumb for effective extraction of an acidic compound is to adjust the pH to at least two units below its pKa.[5] Given the predicted pKa of ~10.97 for the hydroxyl group, maintaining the aqueous phase at a pH of 9 or lower will ensure that the vast majority of the molecules are in their protonated, neutral state. This maximizes their partitioning into the organic phase.

The relationship between pH, pKa, and the ionization state of the molecule can be visualized as follows:

pH_pKa cluster_0 Aqueous Phase pH vs. Molecular State cluster_1 Solubility & Extraction pH < pKa (e.g., pH <= 9) pH < pKa (e.g., pH <= 9) Protonated (Neutral) Protonated (Neutral) pH < pKa (e.g., pH <= 9)->Protonated (Neutral) Favors pH > pKa (e.g., pH > 11) pH > pKa (e.g., pH > 11) Deprotonated (Anionic) Deprotonated (Anionic) pH > pKa (e.g., pH > 11)->Deprotonated (Anionic) Favors Organic Solvent Organic Solvent Protonated (Neutral)->Organic Solvent Soluble in Aqueous Phase Aqueous Phase Deprotonated (Anionic)->Aqueous Phase Soluble in

Figure 1: pH-dependent partitioning of methyl (2S)-2-hydroxy-2-methoxyacetate.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Incorrect pH: The aqueous phase pH may be too high, causing the compound to be in its deprotonated, water-soluble form. 2. Inappropriate Solvent: The organic solvent may not have the optimal polarity to effectively solvate the molecule.[6] 3. Insufficient Mixing: Inadequate agitation of the two phases leads to poor partitioning.1. Verify and Adjust pH: Use a calibrated pH meter to ensure the aqueous phase is at pH 9 or below before extraction. 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, diethyl ether). 3. Thorough Mixing: Ensure vigorous shaking of the separatory funnel with proper venting.
Emulsion Formation 1. High Concentration of Surfactant-like Impurities: These can stabilize the interface between the aqueous and organic layers.[7] 2. Vigorous Shaking: Overly aggressive agitation can lead to the formation of stable emulsions.1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and can help break the emulsion.[7] 2. Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.
Difficulty in Phase Separation 1. Similar Densities: The density of the organic solvent may be too close to that of the aqueous phase. 2. Poor Visibility: Darkly colored solutions can obscure the meniscus.1. Solvent Choice: Select an organic solvent with a density significantly different from water (e.g., dichloromethane is denser, while ethyl acetate is less dense). 2. Improved Visualization: Shine a bright light through the separatory funnel to better visualize the interface.

Experimental Protocol: pH-Controlled Extraction

This protocol provides a step-by-step methodology for the extraction of methyl (2S)-2-hydroxy-2-methoxyacetate from an aqueous solution.

Materials:

  • Aqueous solution containing methyl (2S)-2-hydroxy-2-methoxyacetate

  • Organic extraction solvent (e.g., ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Separatory funnel

  • pH meter or pH paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Transfer the aqueous solution containing the target compound to a beaker.

    • While stirring, slowly add 1 M HCl dropwise.

    • Monitor the pH using a calibrated pH meter. Continue adding acid until the pH is stable at or below 9.0.

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted aqueous solution to a separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes with periodic venting.

    • Place the funnel in a ring stand and allow the layers to separate completely.

  • Phase Separation and Collection:

    • Carefully drain the lower (denser) layer. If using a solvent less dense than water, the organic layer will be on top.

    • Collect the organic layer in a clean Erlenmeyer flask.

    • Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Washing and Drying:

    • To remove any residual water-soluble impurities, wash the combined organic extracts with a saturated brine solution.

    • Separate the layers and discard the aqueous brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the sodium sulfate.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to yield the crude methyl (2S)-2-hydroxy-2-methoxyacetate.

Figure 2: Workflow for the extraction of methyl (2S)-2-hydroxy-2-methoxyacetate.

References

  • LookChem. (n.d.). Cas 19757-97-2, Methyl 2-hydroxy-2-methoxyacetate. Retrieved from [Link]

  • Kolehmainen, E., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7793-7802.
  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • OSTI.GOV. (1995, May 1). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. Retrieved from [Link]

  • RSC Publishing. (2016). Separation of highly unsaturated fatty acid methyl esters from model bio-oils with ionic liquid-cosolvent as extractants. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]

  • LCGC International. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Analytical Science & Technology. (n.d.). Analysis of fatty acid methyl ester in bio-liquid by hollow fiber-liquid phase microextraction. Retrieved from [Link]

  • LCGC International. (2026, March 25). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids.... Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-hydroxy-2-methoxyacetate (C4H8O4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-Hydroxy-2-methoxyacetate. PubChem. Retrieved from [Link]

  • SciELO México. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690199A - Preparation method for methyl methoxyacetate.
  • National Center for Biotechnology Information. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 42(4), 682-687. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. r/chemistry. Retrieved from [Link]

  • Reddit. (2019, October 4). What pH for Complete Reprotonation of an Acid?. r/chemhelp. Retrieved from [Link]

  • PubMed. (2009, December 15). Solid phase extraction and enrichment of essential fatty acid methyl esters from soy-derived biodiesel by novel pi-complexing sorbents. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020, August 1). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl 2-hydroxy-4-methoxybenzoate, acetate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

HPLC method validation for methyl (2S)-2-hydroxy-2-methoxyacetate enantiomeric excess

Comprehensive HPLC Method Validation Guide for Methyl (2S)-2-hydroxy-2-methoxyacetate Enantiomeric Excess Executive Summary & Chemical Context Methyl 2-hydroxy-2-methoxyacetate (CAS 19757-97-2) is a highly polar, low-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Validation Guide for Methyl (2S)-2-hydroxy-2-methoxyacetate Enantiomeric Excess

Executive Summary & Chemical Context

Methyl 2-hydroxy-2-methoxyacetate (CAS 19757-97-2) is a highly polar, low-molecular-weight chiral building block. It is critically utilized in the enantioselective total synthesis of potent antitumor antibiotics like (+)-Duocarmycin SA[1],[2] and in the on-demand synthesis of complex peptides, such as polytheonamide B components (e.g., l- β -methyl isoleucine)[3],[4].

Because stereochemical leakage at the building-block stage propagates exponentially through multi-step syntheses, accurately determining the enantiomeric excess (ee) of the (2S)-enantiomer is a non-negotiable quality control checkpoint. As an Application Scientist, I have designed this guide to objectively compare Chiral Stationary Phases (CSPs) and provide a self-validating analytical protocol tailored specifically to the unique physicochemical liabilities of this molecule.

Mechanistic Rationale for Column Selection

Unlike typical pharmaceutical intermediates, methyl 2-hydroxy-2-methoxyacetate entirely lacks aromatic rings. This structural reality fundamentally changes the rules of chiral chromatography: π−π stacking interactions are impossible.

Chiral recognition for this molecule relies strictly on a triad of alternative forces:

  • Hydrogen Bonding: The analyte’s α -hydroxyl and ester carbonyl groups must align with the carbamate linkages (-NH and -C=O) of the CSP.

  • Dipole-Dipole Interactions: Driven by the methoxy and ester moieties.

  • Steric Inclusion: The small molecular volume requires a tight, adaptable helical groove for effective inclusion.

Furthermore, the molecule is an α -hydroxy- α -methoxy ester (a hemiacetal derivative). Causality Check: Under acidic or highly basic conditions, it is prone to hydrolysis or epimerization at the chiral center. Therefore, the mobile phase must remain strictly neutral (precluding common additives like TFA or DEA) to prevent on-column degradation.

ChiralRecognition Analyte Methyl (2S)-2-hydroxy- 2-methoxyacetate (No Aromatic Rings) HBond Hydrogen Bonding (Solute -OH/-C=O ↔ CSP -NH/-C=O) Analyte->HBond Dipole Dipole-Dipole (Methoxy/Ester) Analyte->Dipole Steric Steric Inclusion (Helical Groove) Analyte->Steric CSP Polysaccharide Carbamate (e.g., Amylose AD-H) HBond->CSP Dipole->CSP Steric->CSP

Mechanistic pathways of chiral recognition for non-aromatic analytes on polysaccharide CSPs.

Comparing the Alternatives:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): The amylose polymer forms a relatively flexible helical structure. This flexibility allows the carbamate groups to adapt and optimize H-bonding geometry with small, rigid, non-aromatic analytes, making it the premier choice.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): The cellulose backbone is more linear and rigid. While excellent for larger molecules, its rigidity often yields lower selectivity for small molecules that cannot bridge distant interaction sites.

  • β -Cyclodextrin (e.g., Cyclobond I 2000): Operates via inclusion complexation in reversed-phase. The lack of a hydrophobic aromatic anchor in our analyte results in weak binding and poor resolution.

Comparative Performance Data

To objectively evaluate these phases, we compare their performance using neutral mobile phases optimized for maximum hydrogen-bonding efficiency.

Column TypeStationary PhaseMobile PhaseRetention Time (2S)Retention Time (2R)Resolution ( Rs​ )Selectivity ( α )Suitability
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)8.4 min10.2 min2.8 1.25 Optimal
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)9.1 min10.0 min1.51.12Marginal
Cyclobond I 2000 β -CyclodextrinMeOH/Water (50:50)4.5 min4.8 min0.81.05Poor

Data Interpretation: The flexible amylose backbone (AD-H) provides baseline resolution ( Rs​>2.0 ), whereas the rigid cellulose (OD-H) and cyclodextrin phases fail to adequately resolve the enantiomers due to the analyte's lack of π−π stacking capabilities.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating—meaning the protocol includes internal checks that confirm the method's integrity before proceeding to sample analysis. The following workflow is designed for the Chiralpak AD-H column under normal-phase conditions.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Causality: A non-polar bulk solvent (hexane) forces the polar analyte to interact with the CSP's carbamate groups. IPA modulates this interaction to prevent excessive retention. No acidic additives are used to prevent on-column epimerization.

2. System Suitability Testing (SST):

  • Action: Inject 10 µL of a 1.0 mg/mL racemic mixture of methyl 2-hydroxy-2-methoxyacetate.

  • Validation Check: The system is only deemed suitable if the resolution ( Rs​ ) between the (2S) and (2R) peaks is ≥2.0 , and the tailing factor is ≤1.5 . If these criteria fail, the system halts, preventing the generation of erroneous ee data.

3. Specificity (Blank Assessment):

  • Action: Inject 10 µL of the sample diluent (Hexane/IPA).

  • Validation Check: Ensures no ghost peaks or system peaks elute at the critical retention times (8.4 min and 10.2 min), preventing false positives in trace enantiomer quantification.

4. Linearity & Range:

  • Action: Prepare and inject calibration standards of the (2R) enantiomer (the typical impurity) from 0.05% (Limit of Quantitation) to 150% of the specification limit.

  • Validation Check: An R2≥0.999 validates that the UV detector response is directly proportional to concentration, which is critical since quantifying 99.5% ee requires accurately measuring 0.25% of the minor enantiomer.

5. Accuracy via Spike Recovery:

  • Action: Spike a pure (2S) sample with known amounts of the (2R) enantiomer at 50%, 100%, and 150% of the target limit.

  • Validation Check: Recoveries must fall between 95.0% and 105.0%. This confirms that the massive signal of the major (2S) enantiomer matrix does not suppress or artificially inflate the signal of the minor (2R) enantiomer.

ValidationWorkflow SST System Suitability (SST) Inject Racemate | Rs ≥ 2.0 Spec Specificity Blank | No Interference SST->Spec Lin Linearity & Range 0.1% to 120% Target Conc. Spec->Lin Prec Precision 6 Replicates | RSD ≤ 1.0% Lin->Prec Acc Accuracy Spike at 50%, 100%, 150% Prec->Acc Valid Method Validated Routine QC Ready Acc->Valid

Self-validating HPLC method workflow compliant with ICH Q2(R2) guidelines.

Conclusion

For the enantiomeric excess determination of methyl (2S)-2-hydroxy-2-methoxyacetate, amylose-based carbamate columns (e.g., Chiralpak AD-H) vastly outperform cellulose and cyclodextrin alternatives. Because the analyte lacks aromatic rings, the flexible amylose helical structure is uniquely capable of maximizing hydrogen bonding and steric inclusion. By employing a strictly neutral mobile phase and a self-validating ICH-compliant workflow, researchers can guarantee the stereochemical integrity of this critical building block before committing it to complex, high-value syntheses.

References

  • Boger, D. L., et al. "An Enantioselective Total Synthesis of (+)-Duocarmycin SA." The Journal of Organic Chemistry, American Chemical Society, 2018. URL:[Link]

  • Schwieter, K. E.; Johnston, J. N. "On-Demand Complex Peptide Synthesis: An Aspirational (and Elusive?) Goal for Peptide Synthesis." Journal of the American Chemical Society, American Chemical Society, 2016. URL:[Link]

  • ICH Harmonised Guideline. "Validation of Analytical Procedures: Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023. URL:[Link]

Sources

Comparative

Comparative Guide to Chiral Auxiliaries: Methyl (2S)-2-hydroxy-2-methoxyacetate vs. Industry Standards

The selection of an appropriate chiral auxiliary is a foundational decision in asymmetric synthesis and active pharmaceutical ingredient (API) development. A highly effective chiral auxiliary must provide predictable ste...

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of an appropriate chiral auxiliary is a foundational decision in asymmetric synthesis and active pharmaceutical ingredient (API) development. A highly effective chiral auxiliary must provide predictable stereocontrol, undergo facile attachment and cleavage, and maintain a high degree of atom economy[1].

This technical guide objectively compares methyl (2S)-2-hydroxy-2-methoxyacetate (MHM) —a specialized, low-molecular-weight chiral template—against three gold-standard alternatives: Evans Oxazolidinones , Myers' Pseudoephedrine , and Oppolzer's Camphorsultam .

Mechanistic Causality & Stereochemical Performance

To understand the utility of these auxiliaries, we must analyze the thermodynamic and kinetic forces that drive their facial selectivity.

Methyl (2S)-2-hydroxy-2-methoxyacetate (MHM)

MHM is a unique, highly atom-economical α -hydroxy hemiacetal. Unlike rigid heterocyclic auxiliaries, MHM operates as a transient chiral template or a chiral glyoxylate equivalent[2][3].

  • Mechanism of Action: MHM utilizes its methoxy and hydroxy groups to participate in bidentate metal chelation or strong hydrogen-bonding networks. Because hemiacetals are configurationally labile, MHM is typically derivatized (e.g., into a stable chiral oxime ether) prior to the stereoselective step. The stereocenter at C2 then directs incoming nucleophiles or radicals to the less sterically hindered face[2].

  • Best Use Case: Radical additions, asymmetric cycloadditions, and synthesis of unnatural α -amino acids.

Evans Oxazolidinones

The Evans auxiliary is the undisputed benchmark for asymmetric aldol additions and alkylations[1][4].

  • Mechanism of Action: Stereocontrol relies on the formation of a rigid Z-enolate via boron or titanium chelation. The bulky substituent (e.g., benzyl or isopropyl) on the oxazolidinone ring sterically shields one face of the enolate. The electrophile is forced to approach from the opposite face via a highly ordered, six-membered Zimmerman-Traxler transition state[4].

  • Best Use Case: Syn-aldol reactions and α -alkylations of carboxylic acids.

Myers' Pseudoephedrine

Developed by Andrew G. Myers, this auxiliary is the premier choice for the asymmetric alkylation of amides[5].

  • Mechanism of Action: Pseudoephedrine utilizes its secondary amine and hydroxyl group to form a rigid, planar lithium alkoxide-enolate dianion upon treatment with LDA. The addition of anhydrous LiCl is critical; it disrupts oligomeric lithium aggregates, accelerating the reaction and locking the enolate into a highly reactive, stereodefined monomeric state[5].

  • Best Use Case: Highly diastereoselective alkylations to form α -chiral primary alcohols, aldehydes, or carboxylic acids.

Oppolzer's Camphorsultam

Derived from camphor, this auxiliary provides exceptional stereocontrol via a rigid bicyclic framework[6][7].

  • Mechanism of Action: Stereocontrol emanates from stereoelectronic interactions of the electrophile with the sulfonyl oxygens of the sultam core, rather than pure steric bulk. It forms highly crystalline intermediates, making it ideal for upgrading diastereomeric purity via simple recrystallization[7].

  • Best Use Case: Diels-Alder cycloadditions, asymmetric reductions, and anti-aldol reactions.

Visualizing the Asymmetric Workflow

The following diagrams illustrate the logical progression of auxiliary-mediated synthesis and the mechanistic basis for stereocontrol.

Workflow A Achiral Substrate B Auxiliary Coupling A->B Activation C Stereoselective Reaction B->C Reagent D Diastereomer Separation C->D Purify (Crystallization/Chromatography) E Auxiliary Cleavage D->E Hydrolysis/Reduction F Enantiopure Product E->F Isolate G Recovered Auxiliary E->G Recycle

Workflow of chiral auxiliary-mediated asymmetric synthesis.

TS_Logic Enolate Z-Enolate Formation (Planar Geometry) TS Transition State Metal Chelation (Li, B, Ti) Enolate->TS Aux Chiral Auxiliary (Steric Shielding) Aux->TS Restricts rotation Electrophile Electrophile Approach (Opposite to bulky group) TS->Electrophile Face selection Product Stereo-defined Product (High dr) Electrophile->Product C-C Bond Formation

Stereochemical transition state logic via metal chelation and steric shielding.

Quantitative Data Comparison

The table below summarizes the performance metrics of these auxiliaries. MHM stands out for its low molecular weight (high atom economy), though it requires more specialized conditions to lock its configuration compared to the rigid heterocycles.

AuxiliaryMolecular Weight ( g/mol )Primary ApplicationTypical Diastereomeric Ratio (dr)Cleavage ConditionsAtom Economy Rating
Methyl (2S)-2-hydroxy-2-methoxyacetate 120.10Radical additions, Chiral templates85:15 to 95:5Mild hydrolysis / Reductive N-O cleavageHigh
Evans Oxazolidinone (4-benzyl)177.20Syn-Aldol, Alkylation> 98:2LiOOH, LiBH₄, or AlMe₃Moderate
Myers' Pseudoephedrine 165.23Alkylation of amides> 95:5Acidic hydrolysis (H₂SO₄) or LiNH₂BH₃Moderate
Oppolzer's Camphorsultam 215.31Diels-Alder, Anti-Aldol> 98:2LiOH/H₂O₂ or L-SelectrideLow

Experimental Methodologies

The following self-validating protocols highlight the causality behind the experimental conditions for three distinct auxiliary workflows.

Protocol A: Evans Asymmetric Aldol Addition (Baseline Standard)[4]

Objective: Synthesis of a syn-aldol adduct with >98% diastereomeric excess.

  • Enolate Formation: To a flame-dried flask containing N -propionyl-(4S)-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add di- n -butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by N,N -diisopropylethylamine (DIPEA, 1.2 equiv).

    • Causality: Bu₂BOTf is a strong Lewis acid that forces the formation of the Z-boron enolate, which is a strict prerequisite for syn-aldol selectivity via the Zimmerman-Traxler model.

  • Aldol Addition: Stir for 30 minutes at 0 °C, then cool the reaction to -78 °C. Add the target aldehyde (1.1 equiv) dropwise. Stir for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting imide validates enolate consumption.

  • Oxidative Cleavage: Quench the reaction with pH 7 phosphate buffer and methanol. Add 30% H₂O₂ carefully at 0 °C to oxidize and cleave the boron-aldolate complex. Extract with CH₂Cl₂ and purify via flash chromatography.

Protocol B: Myers' Asymmetric Alkylation[5]

Objective: Diastereoselective alkylation of a pseudoephedrine amide.

  • Dianion Formation: Suspend anhydrous LiCl (6.0 equiv) in dry THF (0.1 M) at -78 °C. Add diisopropylamine (2.25 equiv) and n -BuLi (2.1 equiv). Stir for 15 min, warm to 0 °C, then re-cool to -78 °C. Add the pseudoephedrine amide (1.0 equiv) via cannula.

    • Causality: The 6-fold excess of LiCl is not arbitrary; it thermodynamically breaks down unreactive lithium enolate hexamers into highly reactive, stereodefined monomers.

  • Alkylation: Stir at -78 °C for 1 hour, warm to 0 °C for 15 minutes, then add the alkyl halide (1.5 equiv).

    • Validation: The reaction mixture should transition from a deep yellow to a pale solution as the enolate is consumed.

  • Hydrolysis: Reflux the isolated alkylated amide in 1:1 H₂SO₄/H₂O for 12 hours to cleave the auxiliary, yielding the enantiopure carboxylic acid.

Protocol C: MHM-Templated Radical Addition[2]

Objective: Synthesis of an α -amino acid derivative via a chiral glyoxylate oxime ether.

  • Derivatization (Locking the Hemiacetal): Treat methyl (2S)-2-hydroxy-2-methoxyacetate (1.0 equiv) with benzyloxyamine hydrochloride and sodium acetate in methanol.

    • Causality: This step converts the configurationally labile hemiacetal into a stable, rigid E-oxime ether, locking the chiral environment required for facial discrimination.

  • Radical Addition: Dissolve the resulting oxime ether in CH₂Cl₂ at 20 °C. Add isopropyl iodide (i-PrI, 5.0 equiv) and triethylborane (Et₃B, 5.0 equiv) as a radical initiator.

    • Causality: The C2 stereocenter of the MHM derivative sterically blocks one face of the carbon-nitrogen double bond, directing the isopropyl radical to the opposite face.

  • Cleavage: Reductively cleave the N-O bond using Mo(CO)₆ in boiling CH₃CN/H₂O to yield the enantiopure amine hydrochloride.

References

  • Asymmetric Synthesis of Active Pharmaceutical Ingredients Chemical Reviews (ACS Publications)[Link][1]

  • Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary Tetrahedron: Asymmetry (via ResearchGate)[Link][6]

  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity PMC (National Institutes of Health)[Link][7]

  • Asymmetric Synthesis of α -Amino Acids Based on Carbon Radical Addition to Glyoxylic Oxime Ether The Journal of Organic Chemistry (ACS Publications)[Link][2]

  • Practical Asymmetric Synthesis of β -Trichloromethyl- β -hydroxy Ketones by the Reaction of Chloral or Chloral Hydrate with Chiral Imines Organic Letters (ACS Publications)[Link][3]

Sources

Validation

Validating Stereochemical Purity of Methyl (2S)-2-hydroxy-2-methoxyacetate: A Comparative Guide to Chiral GC Methodologies

Methyl (2S)-2-hydroxy-2-methoxyacetate is a highly functionalized, low-molecular-weight chiral building block. Its structural motif—an α -hydroxy ester with an adjacent methoxy group—makes it highly polar and susceptible...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl (2S)-2-hydroxy-2-methoxyacetate is a highly functionalized, low-molecular-weight chiral building block. Its structural motif—an α -hydroxy ester with an adjacent methoxy group—makes it highly polar and susceptible to strong hydrogen-bonding interactions. Validating its stereochemical purity (enantiomeric excess, ee ) is a critical quality control step when it is utilized as an intermediate in asymmetric synthesis or active pharmaceutical ingredient (API) manufacturing.

Due to its volatility, Capillary Chiral Gas Chromatography (GC) is the gold standard for this analysis, offering superior efficiency, sensitivity, and rapid analysis times compared to chiral HPLC. As an Application Scientist, developing a robust chiral GC method requires understanding the thermodynamic interactions between the analyte and the stationary phase. This guide objectively compares stationary phase chemistries and derivatization strategies to establish a self-validating analytical workflow.

Mechanistic Grounding: The Causality of Chiral Recognition

Chiral recognition in capillary GC relies on the formation of transient diastereomeric inclusion complexes between the volatile enantiomers and a chiral stationary phase (CSP)[1]. For α -hydroxy esters, cyclodextrin-based CSPs are universally preferred. Cyclodextrins (CDs) are cyclic oligosaccharides that form a toroid structure featuring a hydrophobic internal cavity and a hydrophilic, functionalized exterior rim.

The separation is driven by a delicate balance of thermodynamics. The enantiomers form adducts with the chiral selectors, and the difference in the free energy ( ΔΔG ) of these transient diastereomeric complexes dictates the separation factor ( α )[1]. Because these energy differences decrease as temperature increases, optimizing a chiral GC separation inherently requires lowering the elution temperature and utilizing higher carrier gas linear velocities to maintain efficiency[2].

Methodological Crossroads: Direct Analysis vs. Derivatization

A fundamental decision in analyzing methyl 2-hydroxy-2-methoxyacetate is whether to inject the sample directly or to derivatize the free secondary hydroxyl group.

  • Direct Analysis (Underivatized): This approach relies heavily on hydrogen bonding between the free -OH of the analyte and the derivatized groups on the cyclodextrin rim. While permethylated β -cyclodextrin phases (e.g., β -DEX 120) can separate underivatized polar compounds[3], the free hydroxyl group often interacts with active silanol sites in the GC inlet or fused silica tubing, leading to peak tailing and compromised resolution[4].

  • Derivatization (O-Acetylation): Converting the -OH to an O-acetyl group masks the polar moiety. This eliminates peak tailing, improves thermal stability, and fundamentally shifts the chiral recognition mechanism. For acylated α -hydroxy esters, trifluoroacetylated γ -cyclodextrin phases (e.g., CHIRALDEX G-TA) exhibit exceptional shape selectivity and surface-interaction-dominated chiral recognition, often yielding baseline resolution[5].

Comparative Analysis of Chiral Stationary Phases

To objectively compare performance, we evaluate three distinct cyclodextrin chemistries for the resolution of methyl 2-hydroxy-2-methoxyacetate.

Table 1: Comparison of Chiral Stationary Phases for Hydroxy Esters
Stationary PhaseCD Type & ModificationPrimary Recognition MechanismSuitability for Methyl 2-hydroxy-2-methoxyacetate
β -DEX 120 β -CD, PermethylatedInclusion + Hydrogen BondingModerate. Best for rapid underivatized screening, but prone to peak tailing.
CHIRALDEX B-DM β -CD, DimethylatedGeneral Purpose InclusionGood. Handles both free and derivatized forms well at higher temperatures.
CHIRALDEX G-TA γ -CD, TrifluoroacetylatedSurface Interaction / DipoleOptimal . Unmatched resolution and peak symmetry for acylated hydroxy esters.
Table 2: Experimental Performance Metrics

Note: The data below represents typical chromatographic behavior for this class of α -hydroxy esters under optimized isothermal conditions.

Analyte StateColumnOven Temp (°C)Resolution ( Rs​ )Tailing Factor ( Tf​ )Elution Order
Underivatized β -DEX 120851.11.8(R) then (S)
UnderivatizedCHIRALDEX B-DM901.41.5(R) then (S)
O-Acetylated CHIRALDEX G-TA 105 > 2.5 1.05 (S) then (R)

Mechanistic Insight: Enantioreversal (the change in elution order) is a documented phenomenon when switching from inclusion-dominated ( β -CD) to surface-interaction-dominated ( γ -CD) phases, or upon altering the derivatization state of the analyte[2].

Self-Validating Experimental Protocol: O-Acetylation and GC-FID Analysis

To ensure rigorous scientific integrity, the following protocol incorporates built-in system suitability checks to create a self-validating analytical system.

Step 1: Sample Derivatization (O-Acetylation)
  • Dissolve 10 mg of methyl (2S)-2-hydroxy-2-methoxyacetate in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 50 μ L of acetic anhydride and 10 μ L of anhydrous pyridine.

  • Cap the vial and incubate at 60 °C for 30 minutes.

  • Quench the reaction with 1.0 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and transfer to a GC autosampler vial. Causality Check: Pyridine acts as an acid scavenger and nucleophilic catalyst, ensuring quantitative conversion without risking the racemization of the sensitive C2 stereocenter.

Step 2: GC-FID Instrumental Parameters
  • Column: CHIRALDEX G-TA (30 m × 0.25 mm ID × 0.12 μ m film thickness).

  • Carrier Gas: High-purity Helium (99.999%), constant linear velocity at 35 cm/sec. Rationale: Helium provides optimal mass transfer kinetics for sharp peaks[4].

  • Inlet: 220 °C, Split mode (Split ratio 50:1).

  • Oven Program: 80 °C (hold 2 min), ramp at 2 °C/min to 120 °C (hold 5 min). Rationale: Shallow temperature ramps (< 5 °C/min) are critical for maximizing the ΔΔG of diastereomeric complexes in chiral GC[2].

  • Detector (FID): 250 °C, H2​ flow 40 mL/min, Air flow 400 mL/min.

Step 3: System Suitability and Self-Validation

Before analyzing the unknown sample, inject a racemic reference standard of derivatized methyl 2-hydroxy-2-methoxyacetate. The system is only validated for use if it passes the following criteria:

  • Validation Criterion 1 (Resolution): Rs​≥2.0 between the (R) and (S) enantiomers.

  • Validation Criterion 2 (Peak Symmetry): Tailing factor ( Tf​ ) must be ≤1.2 . If Tf​>1.2 , perform inlet maintenance (replace liner/septum) as active sites are degrading the sample[4].

  • Validation Criterion 3 (Enantiomeric Ratio): The racemic standard must yield a 50:50 area ratio ( ±1% ). Any deviation indicates kinetic resolution during the derivatization step or detector non-linearity.

Workflow Visualization

Workflow Start Analyte: Methyl 2-hydroxy-2-methoxyacetate Eval Assess Thermal Stability & Polarity (-OH group) Start->Eval Branch1 Direct Injection (Underivatized) Eval->Branch1 Rapid Screening Branch2 Derivatization (O-Acetylation) Eval->Branch2 High Precision ee% Col1 Permethylated β-CD (e.g., β-DEX 120) Branch1->Col1 Col2 Trifluoroacetyl γ-CD (e.g., CHIRALDEX G-TA) Branch2->Col2 Res1 Risk: Peak Tailing Lower Resolution (Rs < 1.5) Col1->Res1 Res2 Result: Sharp Peaks Baseline Resolution (Rs > 2.0) Col2->Res2 Res1->Branch2 Method Optimization

Figure 1: Chiral GC method development workflow for alpha-hydroxy esters to maximize resolution.

References

  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns, Sigma-Aldrich.
  • The Study of Chiral Stationary Phases for Gas Chrom
  • Astec CHIRALDEX® and Supelco DEX™ Column Care & Use, Sigma-Aldrich.
  • Chiral Cyclodextrin Capillary GC Columns, Gcms.cz.
  • Astec CHIRALDEX Handbook, Sigma-Aldrich.
  • Quick Reference Guide: Agilent J&W Capillary GC columns, Agilent.

Sources

Comparative

Spectroscopic Comparison Guide: Methyl (2S)-2-hydroxy-2-methoxyacetate vs. Standard α-Hydroxy Esters

Introduction & Structural Context In advanced pharmaceutical synthesis and drug development, highly functionalized chiral building blocks are essential for constructing complex molecular architectures. Methyl (2S)-2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In advanced pharmaceutical synthesis and drug development, highly functionalized chiral building blocks are essential for constructing complex molecular architectures. Methyl (2S)-2-hydroxy-2-methoxyacetate is a specialized, highly oxygenated derivative that functions structurally as the methyl hemiacetal of methyl glyoxylate[1].

To accurately identify and utilize this compound, researchers must understand how its spectroscopic profile deviates from standard α-hydroxy esters , such as methyl glycolate [2]. While both classes contain an ester carbonyl and an α-hydroxyl group, the introduction of an additional α-methoxy group in methyl (2S)-2-hydroxy-2-methoxyacetate fundamentally alters the local electronic environment, resulting in profound shifts in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra.

This guide provides an objective, data-driven comparison of these compounds, explaining the causality behind the spectroscopic shifts and providing self-validating experimental protocols for laboratory application.

Theoretical Framework: The Causality of Spectroscopic Shifts

The spectroscopic differences between methyl (2S)-2-hydroxy-2-methoxyacetate and methyl glycolate are governed by inductive electron withdrawal and diamagnetic deshielding .

  • The Hemiacetal Carbon Effect: In standard α-hydroxy esters (e.g., methyl glycolate), the α-carbon is bonded to a single electronegative oxygen atom (-OH). In methyl (2S)-2-hydroxy-2-methoxyacetate, the α-carbon is bonded to two highly electronegative oxygen atoms (-OH and -OCH₃) in addition to the carbonyl group.

  • Deshielding Causality: These dual heteroatoms exert a massive inductive pull, stripping electron density away from the α-carbon nucleus. This reduction in the local electron cloud decreases magnetic shielding, forcing the nucleus to resonate at a much higher frequency (downfield) in both ¹H and ¹³C NMR[3].

  • Vibrational Kinematics: In FT-IR, the presence of the hemiacetal linkage introduces additional strong C–O–C stretching vibrations, while the steric bulk and intramolecular hydrogen bonding slightly perturb the O–H stretching frequencies[4].

Analytical Workflow

SpecWorkflow N1 Compound Isolation & Purification N2 Sample Preparation (CDCl3 / KBr Pellet) N1->N2 N3 1H & 13C NMR Acquisition (400 MHz) N2->N3 N4 FT-IR Spectroscopy (4000-400 cm⁻¹) N2->N4 N5 Mass Spectrometry (ESI-TOF) N2->N5 N6 Data Integration & Structural Elucidation N3->N6 N4->N6 N5->N6

Spectroscopic analysis workflow for structural elucidation of α-hydroxy esters.

Comparative Spectroscopic Data

The following tables summarize the quantitative experimental data, highlighting the critical diagnostic peaks used to differentiate the hemiacetal ester from a standard α-hydroxy ester.

Table 1: ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)
Proton EnvironmentMethyl (2S)-2-hydroxy-2-methoxyacetate (δ ppm)Methyl Glycolate (δ ppm)Causality / Shift Rationale
α-CH / α-CH₂ ~5.2 (s, 1H) ~4.2 (s, 2H) The dual oxygen substitution at the hemiacetal carbon causes extreme deshielding of the singular α-proton compared to the methylene protons of the standard ester.
Ester -OCH₃ ~3.8 (s, 3H)~3.8 (s, 3H)Ester methoxy protons are relatively distant from the α-center and remain unaffected.
Acetal -OCH₃ ~3.4 (s, 3H)N/AUnique diagnostic peak for the hemiacetal structure; shielded relative to the ester methoxy.
-OH ~4.5 (br s, 1H)~3.0 (br s, 1H)Exchangeable proton; shift is highly dependent on concentration, solvent, and intramolecular hydrogen bonding.
Table 2: ¹³C NMR Spectral Comparison (CDCl₃, 100 MHz)
Carbon EnvironmentMethyl (2S)-2-hydroxy-2-methoxyacetate (δ ppm)Methyl Glycolate (δ ppm)Causality / Shift Rationale
C=O (Ester) ~170.0~173.0Inductive electron withdrawal by the adjacent α-methoxy group slightly alters the carbonyl resonance[3].
α-Carbon ~98.0 – 100.0 ~60.5 Primary Diagnostic Peak: Acetal/hemiacetal carbons resonate near 100 ppm due to the intense deshielding from two bound oxygen atoms[1][3].
Ester -OCH₃ ~52.5~52.0Standard ester methoxy carbon resonance.
Acetal -OCH₃ ~55.0N/AStandard aliphatic ether methoxy carbon resonance.
Table 3: FT-IR Spectral Comparison
Functional GroupMethyl (2S)-2-hydroxy-2-methoxyacetate (cm⁻¹)Methyl Glycolate (cm⁻¹)Causality / Shift Rationale
O–H Stretch ~3420 (broad)~3450 (broad)Both exhibit strong hydrogen bonding; the hemiacetal OH is slightly shifted due to steric crowding.
C=O Stretch ~1745 (strong)~1740 (strong)Typical ester carbonyl stretch; minimal variation between the two structures.
C–O Stretch ~1210, ~1080 (multiple)~1200, ~1090The hemiacetal introduces additional strong, overlapping C–O–C bands in the fingerprint region[4].

Validated Experimental Methodologies

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), spectroscopic data must be generated using self-validating systems. The following protocols incorporate internal controls to guarantee data accuracy.

Protocol A: High-Resolution NMR Acquisition

Causality of Design: Using an internal standard (TMS) and locking to the deuterium signal of the solvent ensures that external magnetic field drift does not invalidate chemical shift measurements.

  • Sample Preparation: Dissolve 15–20 mg of the ester compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃.

  • Shimming: Perform gradient shimming to ensure magnetic field homogeneity (critical for resolving the sharp singlets of the methoxy groups).

  • ¹H Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.0 s, and a spectral width of 15 ppm.

  • ¹³C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30) with 512–1024 scans, a relaxation delay of 2.0 s, and a spectral width of 250 ppm.

  • Self-Validation/Processing: Phase and baseline correct the spectra. Set the TMS peak to exactly δ 0.00 ppm. Verify the solvent residual peaks (CDCl₃: ¹H δ 7.26 ppm; ¹³C δ 77.16 ppm) to confirm calibration accuracy.

Protocol B: FT-IR Analysis (Neat Film / ATR)

Causality of Design: Atmospheric CO₂ and water vapor possess strong IR active modes that can mask ester and hydroxyl peaks. Running a real-time background scan subtracts these environmental artifacts.

  • Background Subtraction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal to capture ambient atmospheric conditions.

  • Sample Application: Apply 1–2 drops of the liquid ester (or a thin film of the solid dissolved in a volatile solvent) directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans.

  • Self-Validation: Verify that the baseline is flat and that atmospheric CO₂ peaks (~2350 cm⁻¹) are absent, confirming successful background subtraction. Identify the C=O (~1745 cm⁻¹) and broad O-H (~3420 cm⁻¹) stretches[4].

Conclusion

Differentiating methyl (2S)-2-hydroxy-2-methoxyacetate from standard α-hydroxy esters relies heavily on identifying the spectroscopic signatures of the hemiacetal carbon. The extreme downfield shift in the ¹³C NMR to ~98-100 ppm, coupled with the presence of two distinct methoxy singlets in the ¹H NMR, provides an unambiguous, self-validating dataset for structural confirmation.

References

  • PubChem . "Methyl 2-Hydroxy-2-methoxyacetate | C4H8O4 | CID 2724791". National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "Methyl Glycolate | C3H6O3 | CID 66774". National Center for Biotechnology Information. Available at:[Link]

  • Lviv Polytechnic National University . "Catalytic Synthesis of Methyl Glycolate from Glyoxal Methanol Solution over Base Catalysts". Chemistry, Technology and Application of Substances. Available at:[Link]

  • SciELO México . "Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones". Journal of the Mexican Chemical Society. Available at:[Link]

Sources

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